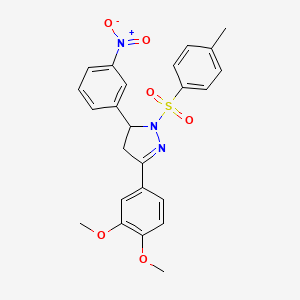
3-(3,4-dimethoxyphenyl)-5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethoxyphenyl)-5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C24H23N3O6S and its molecular weight is 481.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(3,4-dimethoxyphenyl)-5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a pyrazole core with various substituents that influence its biological activity. The presence of methoxy and nitro groups contributes to its pharmacological profile.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, some derivatives have shown potent inhibition of the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation. In particular:
- Compound C5 , a related pyrazole derivative, demonstrated an IC₅₀ of 0.07 μM against EGFR, comparable to the established drug erlotinib .
- Antiproliferative assays against MCF-7 breast cancer cells revealed that certain pyrazole derivatives possess high antiproliferative activity, suggesting potential applications in cancer therapy .
Anti-inflammatory Properties
Pyrazoles are also recognized for their anti-inflammatory effects. The compound under discussion has been evaluated for its ability to inhibit inflammatory mediators:
- Molecular docking studies suggest that the compound can effectively bind to targets involved in inflammation pathways, indicating its potential as an anti-inflammatory agent .
Antioxidant Activity
The antioxidant properties of pyrazole derivatives are notable. The compound's structure allows it to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases .
Antimicrobial Activity
Research has documented the antimicrobial effects of various pyrazole derivatives:
- Some studies suggest that compounds with similar structures exhibit activity against a range of pathogens, including bacteria and fungi. This suggests that this compound may also possess antimicrobial properties.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study A (2020) | Identified potent EGFR inhibitory activity with an IC₅₀ of 0.07 μM for related compounds. |
| Study B (2021) | Demonstrated significant antiproliferative effects against MCF-7 cells with IC₅₀ values < 0.1 μM. |
| Study C (2022) | Highlighted antioxidant capabilities through free radical scavenging assays. |
| Study D (2023) | Showed binding affinity to inflammatory mediators via molecular docking simulations. |
Propiedades
IUPAC Name |
5-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)sulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O6S/c1-16-7-10-20(11-8-16)34(30,31)26-22(18-5-4-6-19(13-18)27(28)29)15-21(25-26)17-9-12-23(32-2)24(14-17)33-3/h4-14,22H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIANYTCJTSODOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













